molecular formula C₈H₆D₄ClN₅O₃S B1146126 Thiamethoxam-d4 CAS No. 1331642-98-8

Thiamethoxam-d4

Cat. No. B1146126
Key on ui cas rn: 1331642-98-8
M. Wt: 295.74
InChI Key:
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Patent
US06211381B1

Procedure details

To a mixture of 300 g of aqueous hydrochloric acid (32%) and 150 g of chlorobenzene are added with stirring 190 g of 3-(2-benzylthiothiazol-5-ylmethyl)-5-methyl-4 -nitroimino-perhydro-1,3,5-oxadiazine within 5 minutes. 124 g of chlorine are then passed into the mixture at 20 to 25° over a period of 4 hours. After stirring for a further 2 hours, the excess of chlorine is removed by introduction of nitrogen, and the aqueous phase (containing the title compound in hydrochloride form) is separated off and adjusted to pH 5 with aqueous sodium hydroxide solution (30%). The crystalline precipitate is filtered off, washed with water and dried at 50° in vacuo, yielding 120 g of the title compound (purity: 97%) melting at 132 to 135°.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One
Name
3-(2-benzylthiothiazol-5-ylmethyl)-5-methyl-4 -nitroimino-perhydro-1,3,5-oxadiazine
Quantity
190 g
Type
reactant
Reaction Step Two
Quantity
124 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].C(S[C:10]1[S:11][C:12]([CH2:15][N:16]2[C:21](=[N:22][N+:23]([O-:25])=[O:24])[N:20]([CH3:26])[CH2:19][O:18][CH2:17]2)=[CH:13][N:14]=1)C1C=CC=CC=1.ClCl>ClC1C=CC=CC=1>[Cl:1][C:10]1[S:11][C:12]([CH2:15][N:16]2[C:21](=[N:22][N+:23]([O-:25])=[O:24])[N:20]([CH3:26])[CH2:19][O:18][CH2:17]2)=[CH:13][N:14]=1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
Cl
Name
Quantity
150 g
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
3-(2-benzylthiothiazol-5-ylmethyl)-5-methyl-4 -nitroimino-perhydro-1,3,5-oxadiazine
Quantity
190 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC=1SC(=CN1)CN1COCN(C1=N[N+](=O)[O-])C
Step Three
Name
Quantity
124 g
Type
reactant
Smiles
ClCl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
the excess of chlorine is removed by introduction of nitrogen
ADDITION
Type
ADDITION
Details
the aqueous phase (containing the title compound in hydrochloride form)
CUSTOM
Type
CUSTOM
Details
is separated off
FILTRATION
Type
FILTRATION
Details
The crystalline precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1SC(=CN1)CN1COCN(C1=N[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06211381B1

Procedure details

To a mixture of 300 g of aqueous hydrochloric acid (32%) and 150 g of chlorobenzene are added with stirring 190 g of 3-(2-benzylthiothiazol-5-ylmethyl)-5-methyl-4 -nitroimino-perhydro-1,3,5-oxadiazine within 5 minutes. 124 g of chlorine are then passed into the mixture at 20 to 25° over a period of 4 hours. After stirring for a further 2 hours, the excess of chlorine is removed by introduction of nitrogen, and the aqueous phase (containing the title compound in hydrochloride form) is separated off and adjusted to pH 5 with aqueous sodium hydroxide solution (30%). The crystalline precipitate is filtered off, washed with water and dried at 50° in vacuo, yielding 120 g of the title compound (purity: 97%) melting at 132 to 135°.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One
Name
3-(2-benzylthiothiazol-5-ylmethyl)-5-methyl-4 -nitroimino-perhydro-1,3,5-oxadiazine
Quantity
190 g
Type
reactant
Reaction Step Two
Quantity
124 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].C(S[C:10]1[S:11][C:12]([CH2:15][N:16]2[C:21](=[N:22][N+:23]([O-:25])=[O:24])[N:20]([CH3:26])[CH2:19][O:18][CH2:17]2)=[CH:13][N:14]=1)C1C=CC=CC=1.ClCl>ClC1C=CC=CC=1>[Cl:1][C:10]1[S:11][C:12]([CH2:15][N:16]2[C:21](=[N:22][N+:23]([O-:25])=[O:24])[N:20]([CH3:26])[CH2:19][O:18][CH2:17]2)=[CH:13][N:14]=1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
Cl
Name
Quantity
150 g
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
3-(2-benzylthiothiazol-5-ylmethyl)-5-methyl-4 -nitroimino-perhydro-1,3,5-oxadiazine
Quantity
190 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC=1SC(=CN1)CN1COCN(C1=N[N+](=O)[O-])C
Step Three
Name
Quantity
124 g
Type
reactant
Smiles
ClCl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
the excess of chlorine is removed by introduction of nitrogen
ADDITION
Type
ADDITION
Details
the aqueous phase (containing the title compound in hydrochloride form)
CUSTOM
Type
CUSTOM
Details
is separated off
FILTRATION
Type
FILTRATION
Details
The crystalline precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1SC(=CN1)CN1COCN(C1=N[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06211381B1

Procedure details

To a mixture of 300 g of aqueous hydrochloric acid (32%) and 150 g of chlorobenzene are added with stirring 190 g of 3-(2-benzylthiothiazol-5-ylmethyl)-5-methyl-4 -nitroimino-perhydro-1,3,5-oxadiazine within 5 minutes. 124 g of chlorine are then passed into the mixture at 20 to 25° over a period of 4 hours. After stirring for a further 2 hours, the excess of chlorine is removed by introduction of nitrogen, and the aqueous phase (containing the title compound in hydrochloride form) is separated off and adjusted to pH 5 with aqueous sodium hydroxide solution (30%). The crystalline precipitate is filtered off, washed with water and dried at 50° in vacuo, yielding 120 g of the title compound (purity: 97%) melting at 132 to 135°.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One
Name
3-(2-benzylthiothiazol-5-ylmethyl)-5-methyl-4 -nitroimino-perhydro-1,3,5-oxadiazine
Quantity
190 g
Type
reactant
Reaction Step Two
Quantity
124 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].C(S[C:10]1[S:11][C:12]([CH2:15][N:16]2[C:21](=[N:22][N+:23]([O-:25])=[O:24])[N:20]([CH3:26])[CH2:19][O:18][CH2:17]2)=[CH:13][N:14]=1)C1C=CC=CC=1.ClCl>ClC1C=CC=CC=1>[Cl:1][C:10]1[S:11][C:12]([CH2:15][N:16]2[C:21](=[N:22][N+:23]([O-:25])=[O:24])[N:20]([CH3:26])[CH2:19][O:18][CH2:17]2)=[CH:13][N:14]=1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
Cl
Name
Quantity
150 g
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
3-(2-benzylthiothiazol-5-ylmethyl)-5-methyl-4 -nitroimino-perhydro-1,3,5-oxadiazine
Quantity
190 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC=1SC(=CN1)CN1COCN(C1=N[N+](=O)[O-])C
Step Three
Name
Quantity
124 g
Type
reactant
Smiles
ClCl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
the excess of chlorine is removed by introduction of nitrogen
ADDITION
Type
ADDITION
Details
the aqueous phase (containing the title compound in hydrochloride form)
CUSTOM
Type
CUSTOM
Details
is separated off
FILTRATION
Type
FILTRATION
Details
The crystalline precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1SC(=CN1)CN1COCN(C1=N[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06211381B1

Procedure details

To a mixture of 300 g of aqueous hydrochloric acid (32%) and 150 g of chlorobenzene are added with stirring 190 g of 3-(2-benzylthiothiazol-5-ylmethyl)-5-methyl-4 -nitroimino-perhydro-1,3,5-oxadiazine within 5 minutes. 124 g of chlorine are then passed into the mixture at 20 to 25° over a period of 4 hours. After stirring for a further 2 hours, the excess of chlorine is removed by introduction of nitrogen, and the aqueous phase (containing the title compound in hydrochloride form) is separated off and adjusted to pH 5 with aqueous sodium hydroxide solution (30%). The crystalline precipitate is filtered off, washed with water and dried at 50° in vacuo, yielding 120 g of the title compound (purity: 97%) melting at 132 to 135°.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One
Name
3-(2-benzylthiothiazol-5-ylmethyl)-5-methyl-4 -nitroimino-perhydro-1,3,5-oxadiazine
Quantity
190 g
Type
reactant
Reaction Step Two
Quantity
124 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].C(S[C:10]1[S:11][C:12]([CH2:15][N:16]2[C:21](=[N:22][N+:23]([O-:25])=[O:24])[N:20]([CH3:26])[CH2:19][O:18][CH2:17]2)=[CH:13][N:14]=1)C1C=CC=CC=1.ClCl>ClC1C=CC=CC=1>[Cl:1][C:10]1[S:11][C:12]([CH2:15][N:16]2[C:21](=[N:22][N+:23]([O-:25])=[O:24])[N:20]([CH3:26])[CH2:19][O:18][CH2:17]2)=[CH:13][N:14]=1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
Cl
Name
Quantity
150 g
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
3-(2-benzylthiothiazol-5-ylmethyl)-5-methyl-4 -nitroimino-perhydro-1,3,5-oxadiazine
Quantity
190 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC=1SC(=CN1)CN1COCN(C1=N[N+](=O)[O-])C
Step Three
Name
Quantity
124 g
Type
reactant
Smiles
ClCl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
the excess of chlorine is removed by introduction of nitrogen
ADDITION
Type
ADDITION
Details
the aqueous phase (containing the title compound in hydrochloride form)
CUSTOM
Type
CUSTOM
Details
is separated off
FILTRATION
Type
FILTRATION
Details
The crystalline precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1SC(=CN1)CN1COCN(C1=N[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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